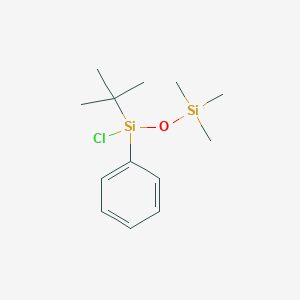
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane is an organosilicon compound characterized by its unique structure, which includes a tert-butyl group, a chloro group, and a phenyl group attached to a disiloxane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane typically involves the reaction of tert-butyl chloride with a disiloxane precursor under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize by-products and maximize the yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized disiloxanes, while oxidation and reduction reactions produce corresponding oxides and silanes, respectively.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It finds applications in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism by which 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane exerts its effects involves the interaction of its functional groups with specific molecular targets. The chloro group, for instance, can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions. The disiloxane backbone provides stability and flexibility to the molecule, allowing it to interact with various pathways in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl chloride: Shares the tert-butyl group but lacks the disiloxane structure.
Phenylsilane: Contains a phenyl group attached to a silicon atom but differs in overall structure.
Trimethylsilyl chloride: Similar in having a silyl chloride group but lacks the tert-butyl and phenyl groups.
Uniqueness: 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane is unique due to its combination of functional groups and the disiloxane backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
823207-22-3 |
|---|---|
Molekularformel |
C13H23ClOSi2 |
Molekulargewicht |
286.94 g/mol |
IUPAC-Name |
tert-butyl-chloro-phenyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C13H23ClOSi2/c1-13(2,3)17(14,15-16(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI-Schlüssel |
DCHYUGNULHHUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















